molecular formula C22H19NO5 B12135693 4-(furan-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one

4-(furan-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12135693
M. Wt: 377.4 g/mol
InChI Key: OWHPGNWKICPWQW-UHFFFAOYSA-N
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Description

4-(furan-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one, often referred to as “Furanoic acid derivative” , is a complex heterocyclic compound. Let’s break down its structure:

    Furan-2-carbonyl group: This moiety contains a furan ring with a carbonyl (C=O) group attached at position 2.

    Hydroxy group: Positioned at position 3, this hydroxyl group contributes to the compound’s reactivity.

    Methylfuran-2-yl group: The methyl-substituted furan ring at position 5 adds further complexity.

    Phenylethyl group: Attached at position 1, this aromatic side chain enhances the compound’s biological properties.

    Dihydro-1H-pyrrol-2-one ring: The central pyrrolone ring completes the structure.

Preparation Methods

Synthetic Routes::

    Multistep Synthesis: Although no specific literature reports exist for this compound, a multistep synthesis could involve furan ring formation, carbonylation, and subsequent functional group modifications.

    Heterocyclic Chemistry: Leveraging furan chemistry, one could assemble the furan-2-carbonyl and methylfuran-2-yl moieties.

    Phenylethyl Group Introduction: Incorporating the phenylethyl group could occur via Grignard reactions or other suitable methods.

    Hydroxylation: The hydroxy group at position 3 might be introduced using reagents like sodium hydroxide or hydroxylamine.

    Pyrrolone Ring Formation: Cyclization of the dihydro-1H-pyrrol-2-one ring completes the synthesis.

Industrial Production:: Industrial-scale production methods remain undisclosed due to limited commercial interest. custom synthesis by specialized chemical companies is feasible.

Chemical Reactions Analysis

    Oxidation: The furan ring and hydroxyl group are susceptible to oxidation under appropriate conditions.

    Reduction: Reduction of the carbonyl group or furan ring could yield different derivatives.

    Substitution: The phenylethyl group may undergo substitution reactions.

    Major Products: These reactions yield diverse derivatives with altered pharmacological properties.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an anti-inflammatory, antitumor, or antimicrobial agent.

    Natural Product Chemistry: It might be isolated from natural sources or synthesized for further study.

    Materials Science: Its unique structure could inspire novel materials or catalysts.

Mechanism of Action

    Targets: Interaction with specific enzymes, receptors, or cellular components.

    Pathways: Modulation of signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

    Similar Compounds: Other furan-based derivatives, such as furanocoumarins or furanones.

    Uniqueness: Highlight its distinct features, such as the phenylethyl side chain and the methyl-substituted furan ring.

: Example reference. : Another reference. : Yet another reference.

Properties

Molecular Formula

C22H19NO5

Molecular Weight

377.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(5-methylfuran-2-yl)-1-(2-phenylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H19NO5/c1-14-9-10-16(28-14)19-18(20(24)17-8-5-13-27-17)21(25)22(26)23(19)12-11-15-6-3-2-4-7-15/h2-10,13,19,25H,11-12H2,1H3

InChI Key

OWHPGNWKICPWQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C(=O)N2CCC3=CC=CC=C3)O)C(=O)C4=CC=CO4

Origin of Product

United States

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